3''-O-Galloylmyricitrin
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Overview
Description
3’'-O-Galloylmyricitrin is a naturally occurring flavonoid compound found in various plants, particularly in the Polygonum capitatum herb . It is known for its potential antioxidant, anti-inflammatory, and anticancer properties. The compound has a molecular formula of C28H24O16 and a molecular weight of 616.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’'-O-Galloylmyricitrin typically involves the esterification of myricitrin with gallic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using chromatographic techniques to obtain the pure compound.
Industrial Production Methods: Industrial production of 3’'-O-Galloylmyricitrin involves the extraction of the compound from natural sources, such as the Polygonum capitatum herb. The extraction process includes solvent extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 3’'-O-Galloylmyricitrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include quinones, alcohols, and various substituted derivatives .
Scientific Research Applications
3’'-O-Galloylmyricitrin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3’'-O-Galloylmyricitrin involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as NF-κB and MAPK
Comparison with Similar Compounds
3’'-O-Galloylmyricitrin is unique due to its specific galloyl group attached to the myricitrin molecule. Similar compounds include:
Myricitrin (CAS#17912-87-7): Lacks the galloyl group and has different biological activities.
2’'-O-Galloylmyricitrin (CAS#56939-52-7): Similar structure but with the galloyl group attached at a different position.
Myricetin 3-O-galactoside (CAS#15648-86-9): A glycoside of myricetin with different sugar moieties.
These compounds share similar flavonoid structures but differ in their functional groups, leading to variations in their physicochemical properties and biological activities .
Properties
Molecular Formula |
C28H24O16 |
---|---|
Molecular Weight |
616.5 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C28H24O16/c1-8-19(35)25(43-27(40)10-4-15(33)21(37)16(34)5-10)23(39)28(41-8)44-26-22(38)18-12(30)6-11(29)7-17(18)42-24(26)9-2-13(31)20(36)14(32)3-9/h2-8,19,23,25,28-37,39H,1H3/t8-,19-,23+,25+,28-/m0/s1 |
InChI Key |
AHOPFKRXJRLLGF-KXYIXKPASA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |
Origin of Product |
United States |
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